2-[(2-iodobenzoyl)amino]-2',4-bithiophene-3-carboxylic acid
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Overview
Description
2-[(2-iodobenzoyl)amino]-2',4-bithiophene-3-carboxylic acid is a complex organic compound that features a unique structure combining iodine, benzoyl, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-iodobenzoyl)amino]-2',4-bithiophene-3-carboxylic acid typically involves multiple steps, starting with the preparation of the iodinated benzoyl derivative. One common method involves the reaction of 2-iodobenzoyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then subjected to further reactions to introduce the thiophene rings.
For instance, the reaction of 2-iodobenzoyl chloride with thiophene-2-carboxylic acid in the presence of a base such as triethylamine can yield the desired product. The reaction conditions often involve refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-iodobenzoyl)amino]-2',4-bithiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-iodobenzoyl)amino]-2',4-bithiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[(2-iodobenzoyl)amino]-2',4-bithiophene-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound’s structure suggests it may bind to proteins or enzymes, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Iodobenzoyl)amino]-4-phenylthiophene-3-carboxylic acid
- 2-[(2-Iodobenzoyl)amino]-4-methylthiophene-3-carboxylic acid
- 2-[(2-Iodobenzoyl)amino]-4-ethoxythiophene-3-carboxylic acid
Uniqueness
2-[(2-iodobenzoyl)amino]-2',4-bithiophene-3-carboxylic acid is unique due to its specific combination of iodine, benzoyl, and thiophene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
342378-82-9 |
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Molecular Formula |
C16H10INO3S2 |
Molecular Weight |
455.3g/mol |
IUPAC Name |
2-[(2-iodobenzoyl)amino]-4-thiophen-2-ylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C16H10INO3S2/c17-11-5-2-1-4-9(11)14(19)18-15-13(16(20)21)10(8-23-15)12-6-3-7-22-12/h1-8H,(H,18,19)(H,20,21) |
InChI Key |
YRMQFOZSJQOIHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C(=CS2)C3=CC=CS3)C(=O)O)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C(=CS2)C3=CC=CS3)C(=O)O)I |
Origin of Product |
United States |
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